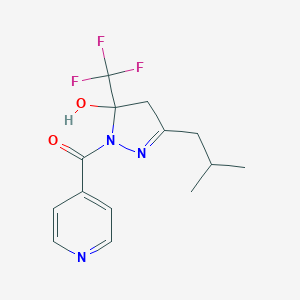![molecular formula C25H23BrN4O4 B299270 N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide](/img/structure/B299270.png)
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and plant pathogens. It may also work by binding to heavy metals and removing them from contaminated water.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. In plant pathogens, it has been shown to inhibit the growth and reproduction of certain fungi and bacteria. In contaminated water, it has been shown to effectively remove heavy metals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide in lab experiments is its potential for use in various fields of scientific research. Another advantage is its ability to inhibit the growth of cancer cells, plant pathogens, and remove heavy metals from contaminated water. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use.
Direcciones Futuras
There are several future directions for the research and application of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide. One direction is to further study its anti-cancer properties and develop it as a potential cancer treatment. Another direction is to study its potential as a pesticide and develop it as an alternative to traditional pesticides. Additionally, further research could be conducted on its potential use in the removal of heavy metals from contaminated water and its mechanism of action.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide involves the reaction of 2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazinecarboxamide with 2-bromoacetyl bromide in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated water.
Propiedades
Nombre del producto |
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide |
|---|---|
Fórmula molecular |
C25H23BrN4O4 |
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-N//'-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H23BrN4O4/c1-17(19-7-3-2-4-8-19)28-23(31)16-34-20-13-11-18(12-14-20)15-27-30-25(33)24(32)29-22-10-6-5-9-21(22)26/h2-15,17H,16H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
Clave InChI |
ZIEYIOCBZGEYMT-JFLMPSFJSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Br |
SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)
![N-cyclopropyl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299209.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B299210.png)